molecular formula C6H12ClNO3 B11772201 4-Hydroxypiperidine-2-carboxylic acid hydrochloride

4-Hydroxypiperidine-2-carboxylic acid hydrochloride

Cat. No.: B11772201
M. Wt: 181.62 g/mol
InChI Key: ZRVKITWJAUZNSB-UHFFFAOYSA-N
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Description

4-Hydroxypiperidine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H11NO3·HCl It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxypiperidine-2-carboxylic acid hydrochloride typically involves the enantioselective multistage synthesis of its precursor, 4-hydroxypiperidine-2-carboxylic acid. One common method includes the key one-pot azide reductive cyclization of aldehyde . This intermediate can then be further modified to obtain the final product.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis techniques that ensure high yield and purity. These methods may include the use of specialized reactors and controlled reaction conditions to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxypiperidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-Hydroxypiperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, modulating the activity of enzymes involved in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxypiperidine-2-carboxylic acid hydrochloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry. Its hydrochloride form enhances its solubility and stability, making it more practical for use in various experimental conditions .

Properties

IUPAC Name

4-hydroxypiperidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c8-4-1-2-7-5(3-4)6(9)10;/h4-5,7-8H,1-3H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVKITWJAUZNSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1O)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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